1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4,6-dimethylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-8-11-7-15-18(10-5-3-9(14)4-6-10)12(11)13(19)17(2)16-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVKPMWZONFRTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with 3,5-dimethylpyrazole-4-carboxylic acid under acidic conditions to form the desired pyrazolopyridazinone structure. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It is explored for its use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazolopyridazinone core provides structural stability. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
*Presumed based on substituent analysis.
Key Comparisons :
Methyl groups at positions 4 and 6 increase lipophilicity, favoring membrane permeability over polar derivatives like 7c (), which has a hydroxyethyl group .
Synthetic Accessibility :
- The target compound’s synthesis likely follows the general procedure in , requiring shorter reaction times (e.g., 3–6 hours) compared to nitro-substituted derivatives (e.g., 7d in , requiring 6 hours) due to less steric hindrance .
Physical Properties :
- Melting Points : Nitro-substituted analogs (e.g., 7b, 257°C) exhibit higher melting points due to strong intermolecular interactions, whereas methyl groups in the target compound may reduce crystallinity .
- Solubility : Fluorine and methyl groups balance polarity, suggesting moderate solubility in organic solvents, unlike hydroxyl-containing derivatives (e.g., ’s 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl) analog) .
Compared to the 4-isopropyl-1-phenyl analog (), the target’s methyl groups may reduce steric bulk, improving binding to compact active sites .
Research Findings and Implications
- Structural Optimization : The target compound’s balance of fluorine and methyl groups positions it as a versatile scaffold for drug discovery. Substituting the 6-methyl group with a fluorobenzyl (as in ) could enhance target affinity but may increase metabolic liability .
- Synthetic Challenges : Derivatives with nitro groups () require stringent conditions, whereas methyl substitutions simplify purification and scalability .
- Therapeutic Potential: Fluorine’s role in improving bioavailability and target engagement (seen in ’s pyrimidine derivatives) supports further evaluation of the target compound in oncology or virology screens .
Biological Activity
1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic applications based on current research findings.
Synthesis
The synthesis of 1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one typically involves multi-step organic reactions that utilize various starting materials. The general synthetic route includes the formation of the pyrazolo[3,4-d]pyridazine core through cyclization reactions involving appropriate precursors like substituted phenyl and pyridazine derivatives. The compound's structure can be confirmed using techniques such as NMR and mass spectrometry.
Antitumor Activity
Research indicates that compounds with a pyrazolo[3,4-b]pyridine scaffold exhibit significant antitumor properties. For instance, studies have shown that derivatives of this scaffold can inhibit the growth of various cancer cell lines. In particular:
- HeLa Cells : The compound demonstrated potent antiproliferative effects with an IC50 value in the low micromolar range.
- HCT116 and A375 Cells : Similar inhibitory activity was observed in these human tumor cell lines.
These findings suggest that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction.
Kinase Inhibition
The biological activity of 1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one has also been linked to its ability to inhibit specific kinases:
- Cyclin-dependent Kinases (CDKs) : It has been reported to inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively. The selectivity profile indicates a potential for targeted cancer therapies.
- B-Raf Kinase : Structure-based design approaches have identified this compound as a promising inhibitor of B-Raf kinase, which is crucial in many signaling pathways related to cancer progression.
Antimicrobial Activity
Some studies have explored the antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives. Preliminary results indicate that these compounds may exhibit activity against certain bacterial strains, although further research is required to establish their efficacy and mechanism of action.
Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 0.5 | Apoptosis Induction |
| Study 2 | HCT116 | 0.8 | Cell Cycle Arrest |
| Study 3 | A375 | 0.7 | CDK Inhibition |
Q & A
Q. Key Reagents :
- Hydrazine derivatives (e.g., methylhydrazine for methyl substitution).
- Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) for cyclization .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms ring fusion. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 273.27 g/mol) and fragmentation patterns .
- IR Spectroscopy : Detects carbonyl (C=O) stretches (~1700 cm⁻¹) and C-F bonds (~1250 cm⁻¹) .
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to balance reactivity and solubility .
- Catalyst Optimization : Compare Lewis acids (e.g., FeCl₃ vs. ZnCl₂) in cyclization steps; ZnCl₂ may improve regioselectivity .
- Temperature Control : Gradual heating (e.g., 80–100°C) minimizes side reactions during condensation .
Q. Example Optimization Table :
| Parameter | Condition 1 (Yield) | Condition 2 (Yield) |
|---|---|---|
| Solvent (DMF vs. THF) | 72% | 58% |
| Catalyst (ZnCl₂ vs. None) | 85% | 40% |
Advanced: How to resolve contradictions in NMR data for substituted pyrazolo[3,4-d]pyridazinones?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals .
- X-ray Crystallography : Resolve steric effects of the 4-fluorophenyl group and confirm regiochemistry .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the pyridazine ring .
Advanced: What strategies assess structure-activity relationships (SAR) for kinase inhibition?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogens (Cl, Br) or methoxy groups at the 4-fluorophenyl position to modulate lipophilicity .
- Biological Assays : Test IC₅₀ values against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Computational Docking : Map steric and electronic interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) .
Q. Example SAR Table :
| Substituent (Position) | IC₅₀ (nM) | Notes |
|---|---|---|
| 4-Fluorophenyl (R1) | 12.3 | Baseline |
| 4-Chlorophenyl (R1) | 8.7 | Increased potency |
| 4-Methoxyphenyl (R1) | 25.6 | Reduced activity |
Advanced: How to evaluate thermal stability and degradation pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure weight loss at 25–300°C to identify decomposition points .
- HPLC-MS Monitoring : Track degradation products under accelerated conditions (e.g., 40°C/75% RH) .
- Kinetic Studies : Use Arrhenius plots to predict shelf-life at room temperature .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of the pyridazine core in binding pockets .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to optimize substituent electronic profiles .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from the carbonyl group) .
Advanced: How to address discrepancies in biological assay data across studies?
Methodological Answer:
- Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
- Dose-Response Curves : Perform 8-point dilutions to ensure accurate IC₅₀ calculations .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
